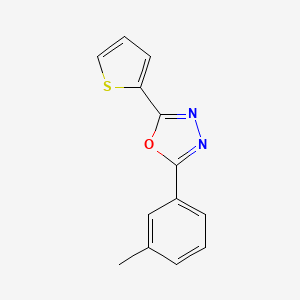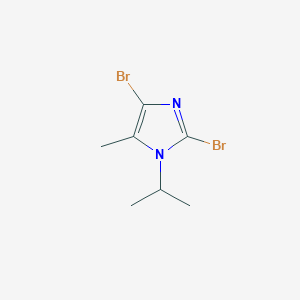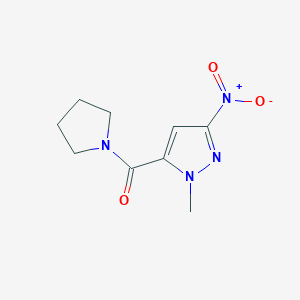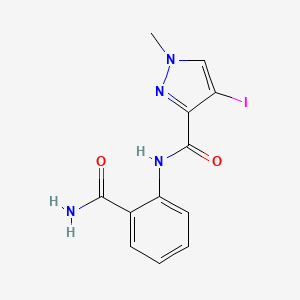
2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methylbenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
2-(3-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole: Methyl group is positioned differently on the phenyl ring.
2-(3-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Thiophene ring is replaced with a phenyl ring.
The uniqueness of 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-2-5-10(8-9)12-14-15-13(16-12)11-6-3-7-17-11/h2-8H,1H3 |
InChI Key |
XYJLEYXRKWRJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B10910554.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10910566.png)
![1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
![1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910577.png)

![2-(3-ethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10910592.png)

![4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10910607.png)
![N-(naphthalen-1-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910613.png)
![2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10910621.png)
![N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910632.png)

